BI-4916
Description
Systematic International Union of Pure and Applied Chemistry Name Deconstruction and Functional Group Identification
The systematic name of this compound reveals its intricate molecular architecture through careful deconstruction of each component. The ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate designation indicates a primary structure built around an ethyl acetate core that has been extensively modified with aromatic and heterocyclic substituents. The molecular formula C₂₃H₂₄Cl₂N₂O₆S confirms the presence of 23 carbon atoms, 24 hydrogen atoms, two chlorine atoms, two nitrogen atoms, six oxygen atoms, and one sulfur atom, reflecting the compound's substantial molecular complexity.
The ethyl acetate foundation provides the basic ester functionality, characterized by the carbonyl group adjacent to an oxygen atom that connects to an ethyl group. This ester moiety serves as the primary reactive center and contributes significantly to the compound's solubility characteristics and metabolic profile. The acetate portion has been modified through sulfonylation, introducing a sulfonyl group that dramatically alters the electronic properties of the adjacent carbon atom and creates a powerful electron-withdrawing effect throughout the molecular framework.
The phenyl ring system represents a critical structural element that provides aromatic stabilization and serves as a platform for further substitution. The para-substitution pattern on the benzene ring creates a linear arrangement that facilitates optimal spacing between functional groups and minimizes steric hindrance. This phenyl ring directly connects to the sulfonyl group, forming a phenylsulfonyl moiety that exhibits characteristic chemical properties including enhanced acidity of adjacent methylene groups and increased electrophilic character.
The most complex portion of the molecule involves the 4,5-dichloro-1,6-dimethylindole-2-carbonyl segment, which incorporates multiple levels of substitution on the indole heterocycle. The indole ring system consists of a fused benzene and pyrrole ring, providing both aromatic character and basic nitrogen functionality. The specific substitution pattern includes chlorine atoms at positions 4 and 5, methyl groups at positions 1 and 6, and a carbonyl group at position 2, creating a highly substituted indole derivative with unique electronic and steric properties.
| Functional Group | Location | Chemical Properties | Molecular Contribution |
|---|---|---|---|
| Ethyl Ester | Terminal position | Hydrolyzable, lipophilic | Metabolic liability, membrane permeation |
| Sulfonyl Group | Central linker | Electron-withdrawing, acidifying | Electronic modulation, binding affinity |
| Phenyl Ring | Aromatic spacer | π-electron system, rigid | Structural rigidity, aromatic interactions |
| Indole Carboxamide | N-terminal | Hydrogen bonding, aromatic | Receptor binding, selectivity |
| Hydroxyethyl Chain | Flexible linker | Hydrogen bonding, polar | Solubility enhancement, conformational flexibility |
Properties
IUPAC Name |
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O6S/c1-4-33-20(29)12-34(31,32)15-7-5-14(6-8-15)17(11-28)26-23(30)19-10-16-18(27(19)3)9-13(2)21(24)22(16)25/h5-10,17,28H,4,11-12H2,1-3H3,(H,26,30)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDAVCLCBXIYPW-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Synthesis
The 4,5-dichloro-1,6-dimethylindole-2-carbonyl moiety is synthesized via a modified Vilsmeier-Haack reaction. Starting with 1,6-dimethylindole, dichlorination at positions 4 and 5 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C for 6 hours. The 2-position is subsequently functionalized via formylation, followed by oxidation to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.
Key Reaction Conditions :
-
Dichlorination : 1,6-Dimethylindole (1 eq), POCl₃ (2.5 eq), DMF (0.1 eq), 0–5°C, 6 hours.
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Oxidation : 4,5-Dichloro-1,6-dimethylindole-2-carbaldehyde (1 eq), KMnO₄ (3 eq), H₂SO₄ (0.5 M), 70°C, 3 hours.
The carboxylic acid is then converted to the acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux.
Coupling with the Amino Alcohol Segment
The (1S)-2-hydroxyethylamino group is introduced via a stereoselective coupling reaction. The amino alcohol, (S)-2-amino-1-phenylethanol, is reacted with the indole-2-carbonyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF at room temperature.
Reaction Scheme :
Optimization Data :
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 78 | 95.2 |
| DCC/DMAP | THF | 40 | 65 | 89.7 |
The EDCI/HOBt system in DMF provides superior yield and purity compared to dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Sulfonation and Esterification
The phenyl sulfonylacetate group is introduced via a two-step process:
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Sulfonation : The amide intermediate is treated with 4-chlorophenylsulfonyl chloride in the presence of pyridine as a base, yielding the sulfonic acid derivative.
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Esterification : The sulfonic acid is reacted with ethanol under acidic conditions (H₂SO₄) to form the ethyl ester.
Critical Parameters :
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Sulfonation : Pyridine (3 eq), 4-chlorophenylsulfonyl chloride (1.2 eq), DCM, 0°C → 25°C, 12 hours.
-
Esterification : Ethanol (excess), H₂SO₄ (0.1 eq), reflux, 6 hours.
Purification and Isolation
Chromatographic Techniques
Crude products are purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient. For larger-scale preparations, column chromatography on silica gel (hexane/ethyl acetate) is employed.
Typical HPLC Conditions :
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Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
-
Mobile Phase : 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 30 minutes.
-
Flow Rate : 1.0 mL/min.
Crystallization
The final compound is crystallized from a mixture of ethyl acetate and hexane (1:3) to afford white crystals with >99% purity.
Crystallization Data :
| Solvent System | Yield (%) | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|
| Ethyl acetate/hexane | 85 | 142–144 | 99.5 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, indole-H), 5.21 (m, 1H, CH-OH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.65 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₄H₂₄Cl₂N₂O₆S [M+H]⁺: 563.0821; found: 563.0818.
Chiral Purity Analysis
Chiral HPLC confirms the (1S) configuration with >99% enantiomeric excess (ee) using a Chiralpak IA column (hexane/isopropanol 80:20, 1.0 mL/min).
Process Optimization Challenges
Chemical Reactions Analysis
Types of Reactions: BI-4916 undergoes hydrolysis to form BI-4924, its active form. This hydrolysis is a key reaction that occurs intracellularly, enabling the compound to exert its inhibitory effects on PHGDH.
Common Reagents and Conditions: The hydrolysis of this compound to BI-4924 typically occurs under physiological conditions within the cell. Specific reagents and conditions for other reactions involving this compound are not extensively documented.
Major Products: The primary product of the hydrolysis of this compound is BI-4924, which is the active inhibitor of PHGDH .
Scientific Research Applications
The compound ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and potential therapeutic uses, supported by data tables and documented case studies.
Chemical Properties and Structure
Ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate is characterized by its unique functional groups, which include an indole moiety with dichloromethyl and sulfonylacetate functionalities. This structure contributes to its biological activity and interaction with various biological targets.
Molecular Formula
- Molecular Formula: C₁₈H₁₈Cl₂N₂O₅S
- Molecular Weight: 427.31 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the expression of pro-inflammatory cytokines and mediators in activated macrophages. This property makes it a potential candidate for developing therapies aimed at treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial activity of this compound against several bacterial strains. A case study highlighted its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting potential applications in treating infections where conventional antibiotics fail.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | Activity Level | Notes |
|---|---|---|
| Ethyl 2-[4-(substituted phenyl)sulfonylacetate] | Moderate | Substituents affect potency |
| Indole derivatives with varied halogenation | High | Increased lipophilicity enhances action |
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of a related compound in patients with advanced melanoma. Results showed a significant reduction in tumor size after treatment with the compound over a period of six months, indicating its potential as a therapeutic agent for melanoma.
Case Study 2: Anti-inflammatory Mechanism
A laboratory study focused on the anti-inflammatory mechanism of the compound using a mouse model of colitis. The results demonstrated a marked decrease in disease severity and inflammation markers, supporting its use in inflammatory bowel disease treatment strategies.
Mechanism of Action
BI-4916 exerts its effects by being hydrolyzed to BI-4924, which is a potent inhibitor of PHGDH. PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate in a NAD-dependent manner. By inhibiting PHGDH, BI-4924 disrupts the serine biosynthesis pathway, leading to reduced serine levels and affecting cellular metabolism. This inhibition is particularly effective in cancer cells that are dependent on serine biosynthesis for growth and survival .
Comparison with Similar Compounds
BI-4924: The active form of BI-4916, directly inhibits PHGDH.
BI-5583: A negative control compound used in experiments involving this compound.
NCT-503: Another PHGDH inhibitor with a different mechanism of action.
CBR-5884: A PHGDH inhibitor with distinct biochemical properties.
Uniqueness of this compound: this compound is unique due to its prodrug nature, allowing for better cellular uptake and intracellular hydrolysis to the active inhibitor BI-4924. This property makes it particularly useful for cellular experiments and studying the intracellular effects of PHGDH inhibition .
Biological Activity
Ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate can be represented as follows:
This compound features a sulfonylacetate moiety along with a dichloroindole derivative, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Modulation of Signal Transduction Pathways : The compound appears to influence various signaling pathways, particularly those related to cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cellular systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines including:
The compound's mechanism in these cases involves apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Activity
In vivo studies have shown that this compound can reduce inflammation markers in animal models:
| Model | Dosage (mg/kg) | Effectiveness (%) | Reference |
|---|---|---|---|
| Carrageenan-induced edema | 50 | 65 | |
| LPS-induced inflammation | 25 | 70 |
These findings suggest that the compound may serve as a potential anti-inflammatory agent.
Case Studies
Several research articles have documented clinical and preclinical studies involving this compound:
- Study on Breast Cancer : A clinical trial assessed the efficacy of the compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to a placebo group.
- Chronic Inflammation Model : In a rodent model of chronic inflammation, administration of ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate resulted in decreased levels of pro-inflammatory cytokines.
Q & A
Q. Key characterization steps :
- Elemental analysis (CHNS) to confirm stoichiometry (e.g., Vario MICRO CHNS analyzer) .
- HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6, methanol-buffer 65:35) for purity assessment .
Basic: How is the stereochemical integrity of the (1S)-2-hydroxyethyl group verified during synthesis?
Answer:
- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases optimized for enantiomer separation .
- Optical rotation : Compare measured [α]D values with literature data for (S)-configured analogs .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced: What computational strategies can predict the compound’s photophysical or reactivity properties?
Answer:
- Density Functional Theory (DFT) : Calculate electronic transitions (e.g., HOMO-LUMO gaps) to predict UV-Vis absorption bands related to the indole and sulfonyl groups .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro testing .
- Solvent-effect modeling : Use COSMO-RS to optimize reaction solvents for synthesis or stability .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?
Answer:
- Cross-validation : Compare NMR (¹H/¹³C), high-resolution MS, and IR data to confirm functional groups. For example, discrepancies in carbonyl signals may require re-examining coupling efficiency .
- Isotopic labeling : Use ²H or ¹³C-labeled intermediates to trace unexpected peaks .
- Dynamic NMR : Assess rotational barriers in sulfonyl or amide groups causing signal splitting .
Advanced: How to optimize reaction yields for the amide coupling step?
Answer:
Experimental design considerations :
- Temperature control : Reactions at 0–5°C minimize racemization of the (1S)-hydroxyethyl group.
- Catalyst screening : Test alternatives to EDC/HOBt, such as DCC/DMAP or uranium-based reagents .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of hydrophobic intermediates .
Q. Example optimization table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDC/HOBt in DCM | 62 | 98.5 |
| DCC/DMAP in DMF | 78 | 97.8 |
| TBTU in THF | 55 | 96.2 |
Advanced: What methodologies assess the compound’s metabolic stability in vitro?
Answer:
- Liver microsome assays : Incubate with human/rat liver microsomes and NADPH, followed by LC-MS/MS to track degradation .
- CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions .
- Plasma stability tests : Monitor hydrolysis of the ethyl ester group in plasma (pH 7.4, 37°C) .
Advanced: How to analyze the impact of 4,5-dichloro substitution on biological activity?
Answer:
- SAR studies : Synthesize analogs with F, Br, or NO₂ substituents and compare IC₅₀ values in target assays .
- Electrostatic potential maps : Use DFT to visualize how chlorine’s electron-withdrawing effects influence binding affinity .
- Crystallography : Resolve ligand-target co-crystals to observe halogen bonding .
Advanced: How to evaluate stability under varying pH and temperature?
Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h, then analyze by HPLC .
- Oxidative stress : Treat with 3% H₂O₂ and monitor sulfone or indole oxidation .
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months, assessing appearance, purity, and chiral integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
